molecular formula C6H10ClN3O B13505325 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride

Cat. No.: B13505325
M. Wt: 175.61 g/mol
InChI Key: VJGIVSASVAANOX-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is a chemical compound that features a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an isocyanate can lead to the formation of the oxadiazole ring. Subsequent reactions introduce the pyrrolidine ring, often through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The hydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the oxadiazole or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of oxadiazole and pyrrolidine derivatives on various biological systems. It may serve as a probe or a lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group, used in various chemical and biological applications.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups, known for their bioactivity.

    Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.

Uniqueness

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride is unique due to the combination of the oxadiazole and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its hydrochloride form further enhances its solubility and usability in various contexts.

Properties

Molecular Formula

C6H10ClN3O

Molecular Weight

175.61 g/mol

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H/t5-;/m1./s1

InChI Key

VJGIVSASVAANOX-NUBCRITNSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=NC=NO2.Cl

Canonical SMILES

C1CC(NC1)C2=NC=NO2.Cl

Origin of Product

United States

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